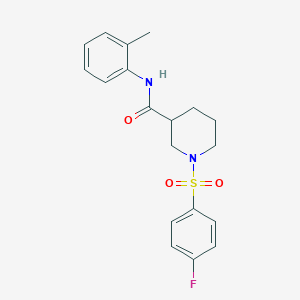
1-(4-fluorophenyl)sulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide
Übersicht
Beschreibung
1-[(4-Fluorophenyl)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a piperidine ring substituted with a fluorophenyl sulfonyl group and a methylphenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with the fluorophenyl sulfonyl and methylphenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Functionalization: The introduction of the fluorophenyl sulfonyl group can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides. The methylphenyl group can be introduced via Friedel-Crafts alkylation or similar methods.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[(4-Fluorophenyl)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfonyl group may play a crucial role in binding to active sites, while the piperidine ring provides structural stability. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Fluorophenyl)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide can be compared with similar compounds, such as:
1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: This compound has a similar fluorophenyl sulfonyl group but features a piperazine ring instead of a piperidine ring.
1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline: This compound also contains a fluorophenyl sulfonyl group but has a tetrahydroquinoline ring structure.
The uniqueness of 1-(4-fluorophenyl)sulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-5-2-3-7-18(14)21-19(23)15-6-4-12-22(13-15)26(24,25)17-10-8-16(20)9-11-17/h2-3,5,7-11,15H,4,6,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSVUSGNFXDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4224176.png)

![6-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4224190.png)
![2-METHOXY-5-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B4224195.png)
![2-[(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4224218.png)
![2-{[4-benzyl-5-(4-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4224223.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4224237.png)
![Ethyl 4-[[2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4224244.png)
![2-{3-[3-(2-chlorophenoxy)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide hydrochloride](/img/structure/B4224246.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4224253.png)
![4-cyano-2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4224261.png)
![Ethyl 2-[[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4224268.png)
![4-(4-morpholinyl)-6-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4224272.png)
